molecular formula C17H24N4OS B4255386 2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B4255386
M. Wt: 332.5 g/mol
InChI Key: YDTHQZCRNQHXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol involves the inhibition of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules. It also inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol include the reduction of inflammation, inhibition of cancer cell growth, and neuroprotective effects. It has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol in lab experiments is its ability to inhibit specific enzymes and signaling pathways, allowing researchers to study the effects of these pathways on disease progression. However, one limitation is that the compound may have off-target effects, leading to unintended consequences.

Future Directions

For the study of 2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol include further investigation into its potential use in the treatment of cancer, inflammation, and neurological disorders. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, the development of more selective inhibitors of specific enzymes and signaling pathways may lead to the development of more effective treatments for various diseases.

Scientific Research Applications

2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects in the treatment of Parkinson's disease.

properties

IUPAC Name

2-[1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-23-17-4-2-14(3-5-17)12-20-9-6-16(7-10-20)21-13-15(8-11-22)18-19-21/h2-5,13,16,22H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHQZCRNQHXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3C=C(N=N3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 2
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2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 3
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2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 4
2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 6
2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.